molecular formula C30H53NO2 B11560584 N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}octadecanamide

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}octadecanamide

Cat. No.: B11560584
M. Wt: 459.7 g/mol
InChI Key: KPBUPXHLHCGWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}octadecanamide is a synthetic organic compound characterized by its unique structure, which includes a phenoxy group, an ethyl linker, and an octadecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}octadecanamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of 5-methyl-2-(propan-2-yl)phenol: This can be achieved through the alkylation of 5-methylphenol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Formation of 2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl bromide: The phenol is then reacted with 2-bromoethanol under basic conditions to form the corresponding ether.

    Amidation Reaction: The final step involves the reaction of 2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl bromide with octadecanamide in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}octadecanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}octadecanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}octadecanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory effects could be related to its inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}hexadecanamide
  • N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}dodecanamide

Uniqueness

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}octadecanamide is unique due to its longer alkyl chain, which may enhance its lipophilicity and membrane permeability compared to similar compounds with shorter chains

Properties

Molecular Formula

C30H53NO2

Molecular Weight

459.7 g/mol

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]octadecanamide

InChI

InChI=1S/C30H53NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30(32)31-23-24-33-29-25-27(4)21-22-28(29)26(2)3/h21-22,25-26H,5-20,23-24H2,1-4H3,(H,31,32)

InChI Key

KPBUPXHLHCGWJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCOC1=C(C=CC(=C1)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.